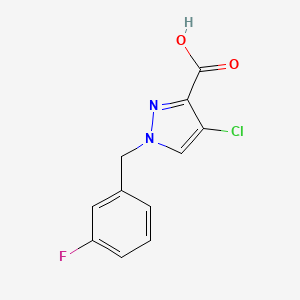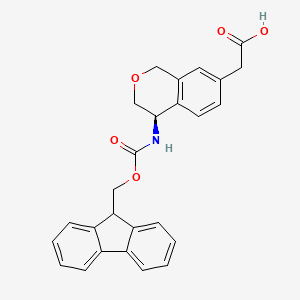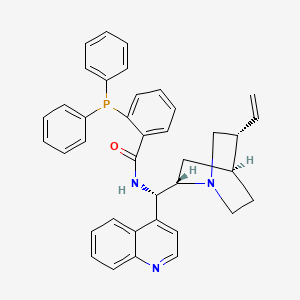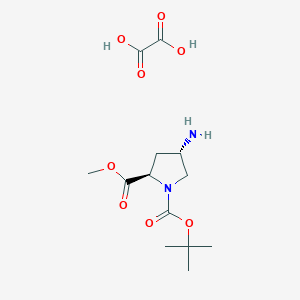![molecular formula C10H9N3O3 B12949425 Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo- CAS No. 61712-72-9](/img/structure/B12949425.png)
Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo- is a compound that features a benzimidazole moiety, which is known for its significant pharmacological activities. Benzimidazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Introduction of the Methyl Group: The methyl group is introduced at the 1-position of the benzimidazole ring through alkylation reactions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached via an amide bond formation, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the use of automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzimidazole core is a versatile scaffold for designing new compounds with potential biological activities .
Biology
In biological research, derivatives of this compound are studied for their antimicrobial and anticancer properties. The benzimidazole moiety is known to interact with various biological targets, making it a valuable tool in drug discovery .
Medicine
Medically, compounds containing the benzimidazole core are explored for their potential as therapeutic agents. They have shown promise in treating infections, cancer, and other diseases .
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo- involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction often disrupts critical biological pathways, leading to the compound’s therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, known for its broad-spectrum biological activities.
2-Methylbenzimidazole: Similar in structure but with different pharmacological properties.
5,6-Dimethylbenzimidazole: A derivative with enhanced biological activity.
Uniqueness
Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets sets it apart from other benzimidazole derivatives .
Propiedades
Número CAS |
61712-72-9 |
|---|---|
Fórmula molecular |
C10H9N3O3 |
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
2-[(1-methylbenzimidazol-2-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H9N3O3/c1-13-7-5-3-2-4-6(7)11-10(13)12-8(14)9(15)16/h2-5H,1H3,(H,15,16)(H,11,12,14) |
Clave InChI |
YKFCUQGLIZMGPO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C1NC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazine-2-carboxylic acid](/img/structure/B12949350.png)

![4-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12949363.png)


![2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949382.png)




![tert-Butyl 4-(8-amino-6-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperidine-1-carboxylate](/img/structure/B12949412.png)

